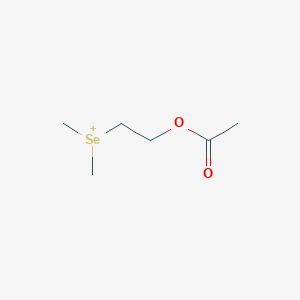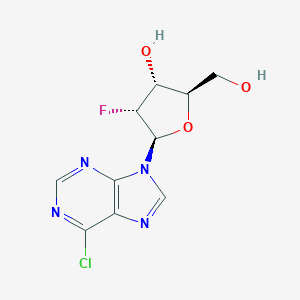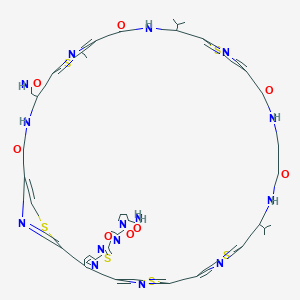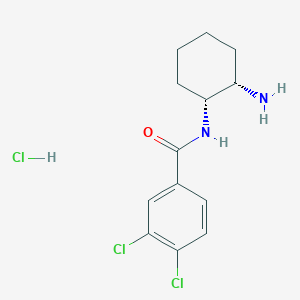
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine, commonly known as DYME-X, is a xanthine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DYME-X has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
DYME-X acts as a competitive inhibitor of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, DYME-X increases the levels of cAMP and cGMP, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
DYME-X has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. DYME-X has also been shown to improve mitochondrial function and increase ATP production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DYME-X in lab experiments is its high selectivity for PDE4, which allows for more specific targeting of cellular signaling pathways. However, one limitation of using DYME-X is its relatively low potency compared to other PDE inhibitors.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of DYME-X. Some possible future directions include investigating the effects of DYME-X on different types of cancer cells, exploring its potential use in treating neurological disorders such as Alzheimer's disease, and optimizing its potency and selectivity for PDE4.
Méthodes De Synthèse
DYME-X can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with ethyl 3,7-dimethylxanthine to produce DYME-X.
Applications De Recherche Scientifique
DYME-X has been studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. In cancer research, DYME-X has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, DYME-X has been shown to have vasodilatory effects and improve blood flow. In neurological research, DYME-X has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
155271-02-6 |
|---|---|
Formule moléculaire |
C19H22N4O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)11-14(12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+ |
Clé InChI |
UPYDELJMQZUSSB-CSKARUKUSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |
Synonymes |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)


![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)


